Ortho-Specific Reactivity in Nitro-Group Displacement with Triethyl Phosphite: Ortho vs. Para Selectivity
In the reaction of triethyl phosphite with dinitrobenzene isomers, the ortho-dinitrobenzene substrate yields diethyl (2-nitrophenyl)phosphonate in high yield via displacement of an activated nitro group, while para-dinitrobenzene shows negligible reactivity under identical conditions. This demonstrates a fundamental ortho vs. para reactivity differential that dictates synthetic feasibility [1].
| Evidence Dimension | Reaction outcome under comparable conditions (triethyl phosphite, displacement of nitro group) |
|---|---|
| Target Compound Data | High yield of diethyl (2-nitrophenyl)phosphonate |
| Comparator Or Baseline | para-Dinitrobenzene (or o-chloronitrobenzene); no significant reaction observed |
| Quantified Difference | Qualitative: reactive vs. essentially unreactive |
| Conditions | Triethyl phosphite, comparable reaction conditions; J. Chem. Soc. C, 1969. |
Why This Matters
Procurement of the ortho-nitro isomer is essential for synthetic routes relying on nitro-group displacement chemistry; the para isomer or non-nitrated analogs cannot serve as surrogates.
- [1] J. I. G. Cadogan, D. J. Sears, D. M. Smith, J. Chem. Soc. C, 1969, 1314-1318. View Source
